2-噻唑烷硫酮,3-(3,4-二甲氧基苯甲酰)-

描述

2-Thiazolidinethione derivatives are a class of compounds that have garnered interest due to their broad spectrum of biological activities. The 3,4-dimethoxybenzoyl moiety, in particular, has been explored as a protective group in the synthesis of various thiazolidine derivatives, which are known for their potential pharmacological properties .

Synthesis Analysis

The synthesis of 2-thiazolidinethione derivatives often involves the condensation of isothiocyanates with other chemical entities. For instance, 2-thioxo-4-thiazolidinones were synthesized through the cyclocondensation of isothiocyanatosulfonamides with sulfanylacetic acid, using triethylamine as a catalyst . Similarly, the synthesis of 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones involved the acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with 4-methylbenzoylchloride . These methods demonstrate the versatility of thiazolidinethione chemistry in generating a variety of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structures of thiazolidinethione derivatives are confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, novel 2-thioxo-4-thiazolidinones and their derivatives were characterized by these methods to confirm their chemical structure . Additionally, the crystal structure of certain thiazolidine derivatives has been determined using single-crystal X-ray diffraction data, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

Thiazolidinethione derivatives undergo a range of chemical reactions that are influenced by their substituents. The 3,4-dimethoxybenzyl group, used as an N-protecting group, can be smoothly eliminated by DDQ, with the yield depending on the substituents of the phenyl ring . Moreover, the reactivity of thiazolidine derivatives can lead to unexpected transformations, such as the one-pot transformation of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine into 2,4-diamino-s-triazines when reacted with secondary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinethione derivatives are closely related to their structure. For instance, the presence of the 3,4-dimethoxybenzoyl group can affect the solubility and stability of the compound . The susceptibility of certain thiazolidine derivatives to oxidation and their tendency to form dimers or undergo methylation are also notable properties that have been studied . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.

科学研究应用

化学保护和消除

- 3,4-二甲氧基苄基已被用来 N-保护 3,4-二苯基 1,2-噻唑烷 1,1-二氧化物衍生物。该基团被某些化学物质平滑消除,产率取决于 3-苯基环的取代基(Grunder-Klotz & Ehrhardt,1991 年)。

合成和抗菌评价

- 噻唑烷酮,包括 2-噻唑烷硫酮,3-(3,4-二甲氧基苯甲酰)-,已被用于制备治疗炎症和细菌感染的药物。具有噻唑烷部分的螺杂环表现出抗菌活性(Hussein、Masaret 和 Khairou,2015 年)。

与手性助剂的羟醛反应

- 噻唑烷硫酮,如 2-噻唑烷硫酮,3-(3,4-二甲氧基苯甲酰)-,已被用于非对映选择性羟醛反应中,证明了它们在手性化合物合成中的用途(Crimmins、Christie 和 Hughes,2012 年)。

杂环化合物的药理学评价

- 已经制备了含有噻唑烷硫酮的化合物并筛选了它们的抗菌和抗真菌活性,表明它们在开发药理活性物质中的重要性(Mistry & Desai,2006 年)。

环保制备方法

- 噻唑烷-4-酮,包括 2-噻唑烷硫酮,3-(3,4-二甲氧基苯甲酰)-,具有多种生物活性,并已使用环保的方法合成,突出了它们在绿色化学中的重要性(Meng、Zheng、Dong 和 Qu,2012 年)。

稠合噻唑衍生物的合成

- 该化合物与各种化学物质反应形成稠合噻唑衍生物,展示了其在合成有机化学中的多功能性(Allah、Hammouda 和 Ali,1985 年)。

作用机制

Target of Action

The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Mode of Action

The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This suggests that the compound may interact with its targets through a process of deprotection and deposition, leading to changes in the structure and quality of the resulting self-assembled monolayers .

Biochemical Pathways

The compound’s parent molecule, 3,4-dimethoxybenzoic acid, is known to be involved in various biological roles, including acting as a plant metabolite and an allergen . This suggests that the compound may influence similar biochemical pathways.

Pharmacokinetics

The increased solubility and stability of the compound due to the presence of the 3,4-dimethoxybenzyl group may enhance its bioavailability.

Result of Action

The formation of self-assembled monolayers suggests that the compound may influence the structure and function of cellular membranes or other molecular assemblies.

Action Environment

The action of 3-(3,4-Dimethoxybenzoyl)-1,3-thiazolidine-2-thione is influenced by environmental factors such as temperature and the presence of protons . Elevated temperatures and the presence of protons facilitate the cleavage of the 3,4-dimethoxybenzyl group, thereby influencing the compound’s action, efficacy, and stability .

属性

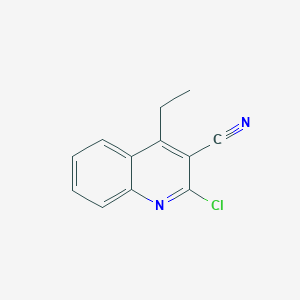

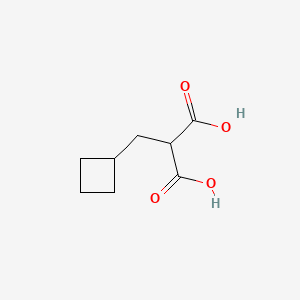

IUPAC Name |

(3,4-dimethoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S2/c1-15-9-4-3-8(7-10(9)16-2)11(14)13-5-6-18-12(13)17/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBLMXIHSQIOQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCSC2=S)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349450 | |

| Record name | 2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)- | |

CAS RN |

111427-22-6 | |

| Record name | 2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3032041.png)

![4-[(1-methyl-1H-imidazol-2-yl)thio]aniline](/img/structure/B3032042.png)

![(E)-N-[Amino(anilino)methylidene]glycine](/img/structure/B3032045.png)

![5-(Bromomethyl)benzo[b]thiophene](/img/structure/B3032058.png)

![Propanedinitrile, [[2-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B3032059.png)